molecular formula C15H13N3O2 B2636243 (Z)-2-cyano-3-(furan-2-yl)-N-(1-pyridin-3-ylethyl)prop-2-enamide CAS No. 1356818-12-6

(Z)-2-cyano-3-(furan-2-yl)-N-(1-pyridin-3-ylethyl)prop-2-enamide

Cat. No. B2636243
CAS RN: 1356818-12-6
M. Wt: 267.288
InChI Key: QPBDTQXMAPBHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(furan-2-yl)-N-(1-pyridin-3-ylethyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. In

Scientific Research Applications

Organic Synthesis and Fungal Biotransformation

A derivative of the compound, E-2-cyano-3(furan-2-yl) acrylamide, was synthesized and used in green organic chemistry. The study explored the enantioselective ene-reduction of this compound using filamentous marine and terrestrial-derived fungi. This process yielded (R)-2-cyano-3-(furan-2-yl)propanamide with an uncommon CN-bearing stereogenic center at the α-C position. The absolute configuration of the biotransformation products was determined by time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra. This study highlights the potential of fungal biotransformation in organic synthesis and the creation of enantioselective compounds (Jimenez et al., 2019).

Heterocyclic Compound Synthesis

Another study focused on the synthesis of novel heterocyclic compounds based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine. This compound was alkylated and converted into key intermediates like thiosemicarbazide, leading to the formation of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives. This synthesis process underscores the versatility of furan-2-yl compounds in creating a diverse range of heterocyclic structures with potential applications in various fields of chemistry (El-Essawy & Rady, 2011).

Material Science and Molecular Interactions

The compound's derivatives have also been studied in material science, particularly focusing on their molecular interactions and structural properties. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, was synthesized and characterized, revealing insights into its crystal structure, molecular geometry, and intermolecular interactions. Such studies are crucial for understanding the material properties of these compounds and their potential applications in various industries (Johnson et al., 2006).

properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-(1-pyridin-3-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11(12-4-2-6-17-10-12)18-15(19)13(9-16)8-14-5-3-7-20-14/h2-8,10-11H,1H3,(H,18,19)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBDTQXMAPBHEV-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CN=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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